molecular formula C11H12N2O8 B11542177 Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate

Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate

Cat. No.: B11542177
M. Wt: 300.22 g/mol
InChI Key: GPLKIEMJYYDBQN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate is an organic compound with the molecular formula C11H12N2O8. It is known for its unique structure, which includes a methoxy group and two nitro groups attached to a phenoxy ring, along with an ethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate typically involves the esterification of 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid form. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate: Similar structure but with only one nitro group.

    Ethyl 2-(2-methoxy-4,6-diaminophenoxy)acetate: Similar structure but with amino groups instead of nitro groups.

    Ethyl 2-(2-methoxyphenoxy)acetate: Lacks the nitro groups.

Uniqueness

The combination of methoxy and nitro groups on the phenoxy ring provides a distinct set of chemical properties that are not observed in similar compounds .

Properties

Molecular Formula

C11H12N2O8

Molecular Weight

300.22 g/mol

IUPAC Name

ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate

InChI

InChI=1S/C11H12N2O8/c1-3-20-10(14)6-21-11-8(13(17)18)4-7(12(15)16)5-9(11)19-2/h4-5H,3,6H2,1-2H3

InChI Key

GPLKIEMJYYDBQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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